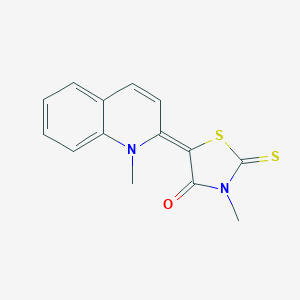
3-{3-amino-4-nitroanilino}-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-amino-4-nitroanilino}-1-propanol is an organic compound with the molecular formula C9H13N3O3 It is a derivative of propanolamine, featuring both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-amino-4-nitroanilino}-1-propanol typically involves the reaction of 3-nitroaniline with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 3-nitroaniline attacks the carbon atom of 3-chloropropanol, displacing the chlorine atom. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-{3-amino-4-nitroanilino}-1-propanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
3-{3-amino-4-nitroanilino}-1-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{3-amino-4-nitroanilino}-1-propanol involves its interaction with specific molecular targets and pathways. The compound’s amino and nitro groups can participate in various biochemical reactions, potentially affecting enzyme activity, protein function, and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A simpler analog without the nitro group, used in the synthesis of pharmaceuticals and other organic compounds.
4-Nitroaniline: Contains a nitro group but lacks the propanolamine moiety, used as an intermediate in dye synthesis.
3-(4-Nitrophenyl)propan-1-ol: Similar structure but without the amino group, used in organic synthesis.
Uniqueness
3-{3-amino-4-nitroanilino}-1-propanol is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22g/mol |
IUPAC Name |
3-(3-amino-4-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H13N3O3/c10-8-6-7(11-4-1-5-13)2-3-9(8)12(14)15/h2-3,6,11,13H,1,4-5,10H2 |
InChI Key |
IHRGQNOJNOIMOB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NCCCO)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1NCCCO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-[3-METHYL-1-(1-METHYL-1H-INDOL-3-YL)BUTYLIDENE]HYDROXYLAMINE](/img/structure/B411896.png)
![Bis[4-(dimethylamino)phenyl]methanone {2,4-bisnitrophenyl}hydrazone](/img/structure/B411897.png)

![2-amino-N'-{2-[(2-aminobenzoyl)hydrazono]-1,2-diphenylethylidene}benzohydrazide](/img/structure/B411906.png)
![(5E)-2-anilino-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B411907.png)


![(2Z)-2-(3-ethylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B411911.png)
![N-(3-{4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzyl}phenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B411912.png)
![N-[3-(acetylamino)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B411913.png)
![2-acetamido-N-[4-[[4-[(2-acetamidobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B411915.png)
![2-PHENOXY-N-[5-(2-PHENOXYACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE](/img/structure/B411916.png)
